molecular formula C21H21NO4 B2771604 N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide CAS No. 878716-07-5

N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B2771604
CAS No.: 878716-07-5
M. Wt: 351.402
InChI Key: BBFKIDROGBDKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylphenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

    Attachment of the Methylphenoxy Group: The methylphenoxy group can be attached through an etherification reaction, where a methylphenol derivative reacts with a suitable leaving group.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted furan carboxamides.

Scientific Research Applications

N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors, such as G-protein coupled receptors (GPCRs) or ion channels.

    Signal Transduction: Influencing intracellular signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide can be compared with other similar compounds, such as:

  • N-(2-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide
  • N-(2-ethoxyphenyl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide
  • N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]thiophene-2-carboxamide

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-3-24-19-11-7-5-9-17(19)22-21(23)20-13-12-16(26-20)14-25-18-10-6-4-8-15(18)2/h4-13H,3,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFKIDROGBDKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.